molecular formula C8H16ClNO B1592291 2-Oxa-8-azaspiro[4.5]decane hydrochloride CAS No. 479195-19-2

2-Oxa-8-azaspiro[4.5]decane hydrochloride

Cat. No. B1592291
M. Wt: 177.67 g/mol
InChI Key: NAPOHLRYXDDENP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2-Oxa-8-azaspiro[4.5]decane hydrochloride is C8H16ClNO . It has a molar mass of approximately 177.67 g/mol . The structure consists of a spirocyclic ring system with an oxygen atom and a nitrogen atom in the ring. The detailed molecular structure can be visualized here .

Scientific Research Applications

It’s also worth noting that a synthesis method for 8-oxa-2-azaspiro[4.5]decane has been reported, which involves commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoro . This might suggest its use in organic chemistry research, particularly in the synthesis of new compounds.

  • Industrial Applications : It’s also used in various industrial applications . Again, the specifics of these applications are not detailed.

  • Scientific Experiments : The compound is used in scientific experiments . The nature of these experiments is not specified, but they could potentially involve testing the compound’s properties or reactions.

  • Chemical Synthesis : There are several related compounds listed, such as “(3S,4S)-3-Methyl-2-oxa-8-azaspiro [4.5]decan-4-amine dihydrochloride”, “tert-Butyl 2-oxa-8-azaspiro [4.5]decane-8-carboxylate”, “2-Oxa-8-azaspiro [4.5]decane oxalate”, and "1,1-Dimethyl-2-oxa-8-azaspiro [4.5]decane hydrochloride" . These could potentially be synthesized using “2-Oxa-8-azaspiro[4.5]decane hydrochloride” as a starting material or intermediate.

  • Chemical Synthesis : It’s used in chemical synthesis . A convenient synthesis of new 8-oxa-2-azaspiro [4.5]decane from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoro has been reported .

  • Drug Discovery : It’s used in drug discovery . The specifics of these applications are not detailed.

Safety And Hazards

  • Safety Information : Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Research on the applications and potential uses of 2-Oxa-8-azaspiro[4.5]decane hydrochloride is ongoing. Further studies may explore its pharmacological properties, potential therapeutic applications, and optimization of synthesis methods. Researchers should continue investigating its biological effects and potential benefits .

properties

IUPAC Name

2-oxa-8-azaspiro[4.5]decane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-4-9-5-2-8(1)3-6-10-7-8;/h9H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPOHLRYXDDENP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCOC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40620726
Record name 2-Oxa-8-azaspiro[4.5]decane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxa-8-azaspiro[4.5]decane hydrochloride

CAS RN

479195-19-2
Record name 2-Oxa-8-azaspiro[4.5]decane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Oxa-8-azaspiro[4.5]decane hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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